![molecular formula C22H20N2O2 B5867488 N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is being developed as a potential treatment for various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
作用机制
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide selectively inhibits the activity of TYK2 and JAK1, which are enzymes that play a key role in the signaling pathways that contribute to autoimmune diseases. By inhibiting these enzymes, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduces the production of cytokines, which are proteins that contribute to inflammation and tissue damage. This leads to a reduction in inflammation and a decrease in disease symptoms.
Biochemical and Physiological Effects
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been shown to reduce inflammation and improve disease symptoms in preclinical and clinical studies. In a preclinical study of psoriasis, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduced the production of cytokines and improved skin inflammation and scaling. In a phase 1 clinical trial, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide reduced psoriasis severity and improved skin clearance. N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has also been shown to reduce inflammation and improve disease symptoms in mouse models of lupus and inflammatory bowel disease.
实验室实验的优点和局限性
One advantage of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it selectively inhibits TYK2 and JAK1, which may reduce the risk of side effects compared to non-selective JAK inhibitors. However, one limitation of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
未来方向
There are several future directions for research on N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide. One direction is to continue evaluating its efficacy and safety in clinical trials for psoriasis, lupus, and inflammatory bowel disease. Another direction is to investigate the potential use of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to understand the long-term safety and efficacy of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide, as well as its potential use in combination with other treatments for autoimmune diseases.
合成方法
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was synthesized by Bristol-Myers Squibb using a multi-step process that involved the reaction of 4-methylbenzenecarboximidamide with 4-biphenylylacetic acid chloride in the presence of a base. The resulting intermediate was then treated with a reducing agent to form the final product. The synthesis method has been published in a patent application by Bristol-Myers Squibb.
科学研究应用
N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide has been the subject of several preclinical and clinical studies to evaluate its efficacy and safety in treating autoimmune diseases. In a preclinical study, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was shown to reduce inflammation and improve disease symptoms in a mouse model of psoriasis. In a phase 1 clinical trial, N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide was well-tolerated and showed promising results in treating psoriasis. Phase 2 clinical trials are currently underway to evaluate the efficacy of N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide in treating psoriasis, lupus, and inflammatory bowel disease.
属性
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-7-11-20(12-8-16)22(23)24-26-21(25)15-17-9-13-19(14-10-17)18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVTYHKPGQUDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

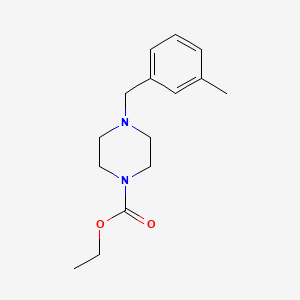
![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
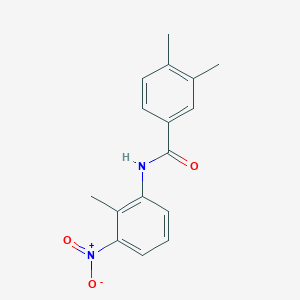
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)
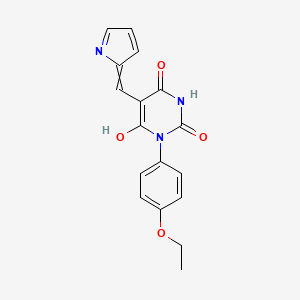
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
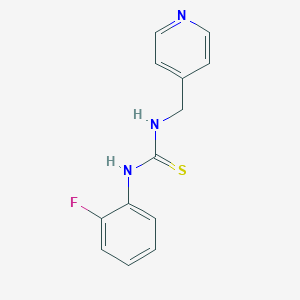
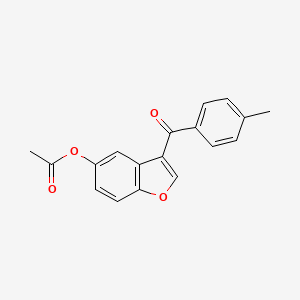
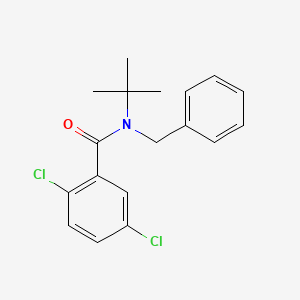
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)